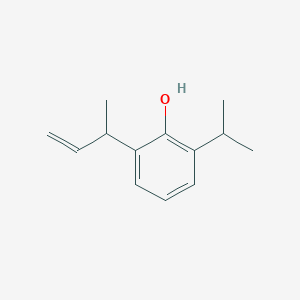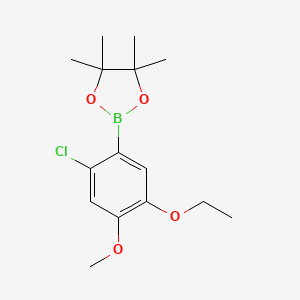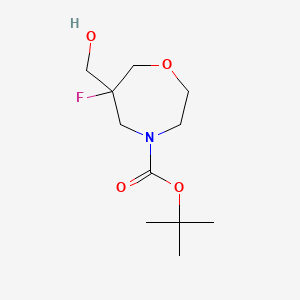
(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine typically involves several steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated benzene derivative, followed by the introduction of the amine group through reductive amination or other suitable methods. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the amine group may yield imines, while reduction can produce secondary or tertiary amines
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of (S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-fluoro-4-methoxyphenyl)ethanamine
- (S)-1-(2-chloro-4-(trifluoromethoxy)phenyl)ethanamine
- (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine
Uniqueness
(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds. The trifluoromethoxy group, in particular, is known for its ability to improve the pharmacokinetic properties of drug candidates, making this compound a valuable scaffold in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H9F4NO |
|---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
(1S)-1-[2-fluoro-4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
KTLJHPHRIRAVKS-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)OC(F)(F)F)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride](/img/structure/B13908868.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)






![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)


